molecular formula C18H20ClN3O5 B4937068 N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide

N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide

Cat. No.: B4937068
M. Wt: 393.8 g/mol
InChI Key: XGEXHLPBKYLOQS-UHFFFAOYSA-N
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Description

N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide is a complex organic compound characterized by the presence of a chloro-nitroaniline group and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-nitroaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzamides, and various other functionalized compounds.

Scientific Research Applications

N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: Shares the chloro-nitroaniline group but lacks the dimethoxybenzamide moiety.

    3,4-dimethoxybenzamide: Contains the dimethoxybenzamide group but lacks the chloro-nitroaniline moiety.

    N-[3-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide: A structural derivative with a trifluoroacetamide group.

Uniqueness

N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5/c1-26-16-7-4-12(10-17(16)27-2)18(23)21-9-3-8-20-15-6-5-13(22(24)25)11-14(15)19/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEXHLPBKYLOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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